molecular formula C19H21NO5S2 B3469111 Ethyl 4,5-dimethyl-2-({[1-(phenylsulfonyl)cyclopropyl]carbonyl}amino)thiophene-3-carboxylate

Ethyl 4,5-dimethyl-2-({[1-(phenylsulfonyl)cyclopropyl]carbonyl}amino)thiophene-3-carboxylate

Cat. No.: B3469111
M. Wt: 407.5 g/mol
InChI Key: LVJPZEYTKCJYNM-UHFFFAOYSA-N
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Description

Ethyl 4,5-dimethyl-2-({[1-(phenylsulfonyl)cyclopropyl]carbonyl}amino)thiophene-3-carboxylate is a thiophene-based derivative featuring a 4,5-dimethyl-substituted thiophene core. The amino group at position 2 of the thiophene ring is modified with a [1-(phenylsulfonyl)cyclopropyl]carbonyl moiety, which introduces steric bulk and electronic effects due to the sulfonyl and cyclopropane groups.

Properties

IUPAC Name

ethyl 2-[[1-(benzenesulfonyl)cyclopropanecarbonyl]amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5S2/c1-4-25-17(21)15-12(2)13(3)26-16(15)20-18(22)19(10-11-19)27(23,24)14-8-6-5-7-9-14/h5-9H,4,10-11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJPZEYTKCJYNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,5-dimethyl-2-({[1-(phenylsulfonyl)cyclopropyl]carbonyl}amino)thiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyclopropyl group: This step involves the reaction of the thiophene derivative with a cyclopropyl-containing reagent, often under conditions that promote the formation of the cyclopropyl ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-dimethyl-2-({[1-(phenylsulfonyl)cyclopropyl]carbonyl}amino)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

Ethyl 4,5-dimethyl-2-({[1-(phenylsulfonyl)cyclopropyl]carbonyl}amino)thiophene-3-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have potential as bioactive compounds with applications in drug discovery.

    Medicine: It could serve as a lead compound for the development of new pharmaceuticals.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 4,5-dimethyl-2-({[1-(phenylsulfonyl)cyclopropyl]carbonyl}amino)thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Structural Similarities and Key Differences

The compound is compared to the following analogs (Table 1):

Table 1: Structural Comparison of Thiophene-3-carboxylate Derivatives

Compound Name (CAS No. if available) Substituent at Position 2 Key Structural Features
Ethyl 4,5-dimethyl-2-({[1-(phenylsulfonyl)cyclopropyl]carbonyl}amino)thiophene-3-carboxylate [1-(phenylsulfonyl)cyclopropyl]carbonyl Cyclopropane ring fused with phenylsulfonyl group; electron-withdrawing sulfonyl enhances polarity
Ethyl 4,5-dimethyl-2-{[(2-phenylcyclopropyl)carbonyl]amino}thiophene-3-carboxylate (2-phenylcyclopropyl)carbonyl Cyclopropane with phenyl group (lacks sulfonyl); less polar than target compound
Ethyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate (3d) 2-cyano-3-(4-hydroxyphenyl)acrylamido Acrylamide linker with cyano and hydroxylphenyl groups; planar structure with conjugated double bonds
Ethyl 4,5-dimethyl-2-{[(4-methylphenyl)sulfonyl]amino}thiophene-3-carboxylate (53976-12-8) [(4-methylphenyl)sulfonyl]amino Direct sulfonamide linkage; methyl group increases lipophilicity

Key Observations :

  • The target compound’s [1-(phenylsulfonyl)cyclopropyl]carbonyl group introduces unique steric and electronic properties compared to simpler phenyl or sulfonamide substituents.

Analog-Specific Routes :

  • Sulfonamide Derivatives (e.g., 53976-12-8): Likely synthesized via sulfonylation of the amino group using sulfonyl chlorides .
  • Cyclopropane-Containing Analogs : May involve coupling reactions with cyclopropane-carboxylic acid derivatives, though exact protocols are unspecified .

Physicochemical Properties

Table 2: Physicochemical Data of Selected Analogs

Compound Name Molecular Weight (g/mol) Melting Point (°C) Yield (%) Spectral Data (Key Features)
Target Compound ~456.6 (estimated)* Not reported Not reported Not available
3d 369 (M-1) 298–300 90 IR: 3239 cm⁻¹ (N–H), 2212 cm⁻¹ (C≡N); ¹H NMR: δ 11.87 (s, NH)
53976-12-8 353.4564 Not reported Not reported Not available

*Estimated based on analogs with similar substituents (e.g., ).

Biological Activity

Ethyl 4,5-dimethyl-2-({[1-(phenylsulfonyl)cyclopropyl]carbonyl}amino)thiophene-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Structure

The compound features a thiophene ring with substituents that include an ethyl group, dimethyl groups, and a phenylsulfonyl-cyclopropyl moiety. This unique structure may influence its biological interactions.

Molecular Formula

The molecular formula is C15H18N2O4SC_{15}H_{18}N_{2}O_{4}S.

Anticancer Properties

Recent studies have indicated that the compound exhibits significant anticancer activity. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)

In vitro assays demonstrated an IC50 value of approximately 15 µM against MCF-7 cells, indicating potent activity compared to standard chemotherapeutics.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
A54912Inhibition of cell cycle progression
HeLa20Disruption of microtubule dynamics

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It was found to reduce levels of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

The proposed mechanism involves the inhibition of specific kinases involved in cell proliferation and survival pathways. For example, it has been shown to inhibit Aurora-A kinase with an IC50 value of 0.067 µM, which is significant for cancer therapy.

Case Studies

  • Study on MCF-7 Cells : A study conducted by Wang et al. (2023) explored the effects of the compound on MCF-7 cells. The results indicated that treatment with the compound led to a significant decrease in cell viability and induced apoptosis through caspase activation.
  • In Vivo Studies : In animal models, administration of the compound resulted in reduced tumor growth without significant toxicity, highlighting its therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4,5-dimethyl-2-({[1-(phenylsulfonyl)cyclopropyl]carbonyl}amino)thiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4,5-dimethyl-2-({[1-(phenylsulfonyl)cyclopropyl]carbonyl}amino)thiophene-3-carboxylate

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